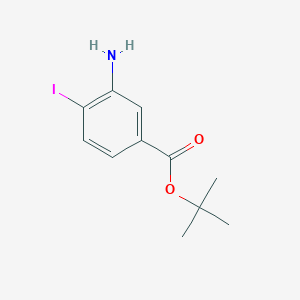![molecular formula C7H11BN2O3 B13564717 {1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid is a boronic acid derivative that features a pyrazole ring and an oxolane ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. The oxolane ring can be introduced via a subsequent cyclization reaction. Finally, the boronic acid group is introduced using a borylation reaction, often employing reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of high-throughput screening methods can also optimize catalyst and reagent selection for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction reactions to form pyrazolines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
In biological research, this compound can be used to develop boron-containing drugs. Boron has unique properties that can enhance the activity and selectivity of certain drugs, making this compound a potential candidate for drug development.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases or other enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides. Its reactivity and stability make it a valuable intermediate in the production of these chemicals.
Mechanism of Action
The mechanism of action of {1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. This interaction can block the enzyme’s activity, leading to therapeutic effects in diseases where the enzyme is a key player .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-boronic acid: Lacks the oxolane ring but shares the pyrazole and boronic acid functionalities.
Oxolane-3-boronic acid: Lacks the pyrazole ring but contains the oxolane and boronic acid functionalities.
1H-pyrazol-4-ylboronic acid: Similar structure but without the oxolane ring.
Uniqueness
{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid is unique due to the presence of both the oxolane and pyrazole rings, which can confer distinct reactivity and binding properties. This dual functionality can enhance its versatility in synthetic applications and its potential as a drug candidate.
Properties
Molecular Formula |
C7H11BN2O3 |
|---|---|
Molecular Weight |
181.99 g/mol |
IUPAC Name |
[1-[(3R)-oxolan-3-yl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2/t7-/m1/s1 |
InChI Key |
KNDRKBDRSLTBPA-SSDOTTSWSA-N |
Isomeric SMILES |
B(C1=CN(N=C1)[C@@H]2CCOC2)(O)O |
Canonical SMILES |
B(C1=CN(N=C1)C2CCOC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)







![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)

